molecular formula C12H7F3N2O2 B1320655 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde CAS No. 874782-05-5

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde

Cat. No.: B1320655
CAS No.: 874782-05-5
M. Wt: 268.19 g/mol
InChI Key: NOZFDDXUNDCJMA-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS: 874782-05-5) is a fluorinated pyrimidine derivative with the molecular formula C₁₂H₇F₃N₂O₂ and a molecular weight of 268.20 g/mol. It features a benzaldehyde moiety linked via an ether group to a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position. This compound is widely utilized as a synthetic intermediate in agrochemical and pharmaceutical research, particularly for developing pesticides and bioactive molecules . Its commercial availability from multiple suppliers (e.g., CTK7H9487, AKOS025116754) underscores its industrial relevance .

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZFDDXUNDCJMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401209704
Record name 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874782-05-5
Record name 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874782-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[4-(Trifluoromethyl)-2-pyrimidinyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401209704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde typically involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with 4-formylphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde is utilized in several scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Impact of Substituent Position :

  • Para-substitution (target compound) enhances symmetry, improving crystallinity and stability for storage .
  • Meta-substitution may reduce synthetic yields due to steric challenges during etherification reactions.
  • Ortho-substitution can lead to conformational constraints, limiting applications in planar molecular architectures .

Functional Group Variations

Compound Name Functional Group Molecular Formula Key Properties
4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide Sulfonamide C₁₃H₁₀F₃N₃O₂S Enhanced solubility in polar solvents; potential antimicrobial activity
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid Carboxylic acid C₁₂H₈F₃N₃O₂ Ionizable group improves bioavailability; used in metal-chelating agents

Functional Group Effects :

  • Aldehyde (target compound): Facilitates condensation reactions (e.g., Schiff base formation) for synthesizing amines or heterocycles.
  • Sulfonamide : Increases hydrogen-bonding capacity, enhancing target binding in drug design .
  • Carboxylic Acid : Introduces pH-dependent solubility, critical for formulation development .

Heterocyclic Ring Variations

Compound Name Heterocycle Key Differences
4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)benzaldehyde Pyridine Single nitrogen atom reduces hydrogen-bonding sites; lower dipole moment compared to pyrimidine
2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde Dimethoxy-pyrimidine Electron-donating methoxy groups increase pyrimidine ring electron density, altering reactivity in electrophilic substitutions

Electronic Effects :

  • Pyrimidine (target compound): The dual nitrogen atoms enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution.
  • Pyridine : Less electron-deficient, reducing reactivity in coupling reactions .

Substituent Modifications

Compound Name Substituent Key Impact
3-fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde Piperazine-fluorine Increased basicity and bulkiness; improved blood-brain barrier penetration in CNS-targeted drugs
5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol Diazenyl-difluorophenyl Chromophoric properties enable use in dye-sensitized solar cells

Substituent Influence :

  • Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, prolonging half-life in vivo .
  • Piperazine : Introduces basicity, improving solubility under acidic conditions .

Biological Activity

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde (CAS No. 874782-05-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C12_{12}H7_7F3_3N2_2O2_2, with a molecular weight of 268.19 g/mol. The trifluoromethyl group contributes to its unique chemical reactivity and biological profile.

1. Anticancer Activity
Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, similar derivatives have shown the ability to inhibit angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial for tumor growth and metastasis. In vitro assays indicated that these compounds can inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which play vital roles in cancer progression by facilitating tumor invasion and metastasis .

2. Enzyme Inhibition
Research has highlighted the potential of this compound as an inhibitor of cholinesterase enzymes, which are important in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) studies suggest that modifications to the benzaldehyde moiety enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity IC50 Value (µM) Reference
AChE Inhibition46.8 - 137.7
BuChE Inhibition19.1 - 881.1
MMP-2 Binding Energy-9.0 kcal/mol
MMP-9 Binding Energy-7.8 kcal/mol

Case Studies

Case Study 1: Anticancer Properties
In a study utilizing chick chorioallantoic membrane (CAM) assays, a derivative similar to this compound was observed to significantly reduce tumor growth by inhibiting angiogenesis. The compound's ability to bind effectively to MMPs was noted, suggesting a mechanism by which it could impede cancer progression .

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of hydrazone derivatives derived from similar structures showed dual inhibition of AChE and BuChE with minimal cytotoxicity in eukaryotic cell lines. This indicates potential for developing treatments for neurodegenerative diseases while minimizing adverse effects .

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